molecular formula C9H10O3 B1309608 3-(methoxymethyl)benzoic Acid CAS No. 32194-76-6

3-(methoxymethyl)benzoic Acid

Cat. No.: B1309608
CAS No.: 32194-76-6
M. Wt: 166.17 g/mol
InChI Key: ZPBMOTGPFVLBMN-UHFFFAOYSA-N
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Description

3-(Methoxymethyl)benzoic acid is an organic compound with the molecular formula C9H10O3 It is a derivative of benzoic acid, where a methoxymethyl group is attached to the benzene ring at the meta position

Scientific Research Applications

3-(Methoxymethyl)benzoic acid has several applications in scientific research:

Safety and Hazards

3-(methoxymethyl)benzoic Acid is classified as Acute Tox. 4 Oral according to the GHS07 classification . It is harmful if swallowed and causes skin irritation and serious eye irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methoxymethyl)benzoic acid can be achieved through several methods. One common approach involves the radical halogenation of 3-methylbenzoic acid followed by nucleophilic substitution. For instance, N-bromosuccinimide (NBS) can be used as a bromine source for the radical halogenation of 3-methylbenzoic acid to form 3-bromomethylbenzoic acid. This intermediate can then undergo nucleophilic substitution with methanol in the presence of a base such as potassium hydroxide to yield this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(Methoxymethyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form a carboxylic acid group.

    Reduction: The carboxylic acid group can be reduced to form an alcohol.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as methanol and bases like potassium hydroxide (KOH) are used in substitution reactions.

Major Products Formed

    Oxidation: 3-(Carboxymethyl)benzoic acid.

    Reduction: 3-(Methoxymethyl)benzyl alcohol.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-(methoxymethyl)benzoic acid involves its interaction with various molecular targets and pathways. For example, in nucleophilic substitution reactions, the methoxymethyl group acts as a leaving group, allowing the nucleophile to attack the benzene ring. The electron-withdrawing nature of the carboxylic acid group stabilizes the transition state, facilitating the reaction .

Comparison with Similar Compounds

Similar Compounds

    3-Methoxybenzoic acid: Similar structure but lacks the methoxymethyl group.

    4-Methoxymethylbenzoic acid: Similar structure but the methoxymethyl group is at the para position.

    3-Methylbenzoic acid: Similar structure but lacks the methoxy group.

Uniqueness

3-(Methoxymethyl)benzoic acid is unique due to the presence of both the methoxymethyl and carboxylic acid groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications in various fields .

Properties

IUPAC Name

3-(methoxymethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-12-6-7-3-2-4-8(5-7)9(10)11/h2-5H,6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPBMOTGPFVLBMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60407071
Record name 3-(methoxymethyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32194-76-6
Record name 3-(methoxymethyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1 N Sodium hydroxide (3.6 ml, 3.6 mmol) was added to a 3-methoxymethyl-benzoic acid methyl ester (436 mg, 2.4 mmol) in methanol (5 ml) and tetrahydrofuran (5 ml). The reaction was stirred at 70° C. for 30 min. and then the solvent was removed in vacuo. The residue was dissolved in a small amount of water and then acidified (pH about 2) by the addition of 1 N HCl (aq.). Following extraction of the aqueous layer with ethyl acetate, the organic layer was then washed with water and saturated brine, dried over anhydrous sodium sulfate, filtered, and concentrated to afford 395 mg (98%) of 3-methoxymethyl-benzoic acid as a white solid. 1H NMR (DMSO), δ (ppm): 7.90 (s, 1H), 7.87 (d, 1H), 7.56 (d, 1H), 7.48 (t, 1H), 4.48 (s, 2H), 3.31 (s, 3H).
Quantity
3.6 mL
Type
reactant
Reaction Step One
Quantity
436 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a stirred solution of 3-(chloromethyl)benzoate (25.5 g, 138.1 mmol) in methanol (150 mL) at room temperature was added potassium carbonate (95.4 g, 691 mmol). The resulting suspension mixture was stirred 24 h at room temperature, then 4 h at 50° C. After cooling down to room temperature, the insolubles were filtered off, the filtrate concentrated in vacuo and diluted with dichloromethane (500 mL), and extracted with water (250 mL). The aqueous phase was acidified with aq. HCl (1 M) to pH=4 and extracted with dichloromethane (3×300 mL). The combined organic layers were dried (MgSO4) and concentrated in vacuo to afford 3-(methoxymethyl)benzoic acid as a colourless solid [20.9 g, yield 91%; HPLC/MS:m/z=165 (M−H); log P(HCOOH)=1.33].
Quantity
25.5 g
Type
reactant
Reaction Step One
Quantity
95.4 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

12 g (55.75 millimoles) of 3-bromomethyl-benzoic acid are dissolved in 10 ml of anhydrous methanol and to the solution 22.30 ml of sodium methylate (concentration 5 millimoles/ml) are added dropwise at room temperature. The reaction mixture is stirred for 5-10 minutes, the methanol is removed in vacuo. The residue is dissolved in 10 ml of ethyl acetate, to the solution 2 ml of water are added and the pH of the mixture is adjusted to 2-3 with a 2N sodium hydrogen sulfate solution at 0° C. The layers are separated, the organic phase is dried, filtered and the solvent is distilled off in vacuo. Thus 8.55 g of the title compound are obtained, yield 92,3%.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
sodium methylate
Quantity
22.3 mL
Type
solvent
Reaction Step One
Yield
92%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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